

Application Notes and Protocols for the Formylation of 1-Methylpyrazole

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Compound of Interest

Compound Name: **1-Methyl-1H-pyrazole-4-carbaldehyde**

Cat. No.: **B1296789**

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Abstract

This document provides a comprehensive guide to the experimental procedure for the synthesis of 1-methylpyrazole and its subsequent formylation to yield **1-methyl-1H-pyrazole-4-carbaldehyde**. The protocols detailed herein are based on established synthetic methodologies, with a focus on the Vilsmeier-Haack reaction for the formylation step. This guide is intended to furnish researchers and professionals in the field of drug development and organic synthesis with a reliable and reproducible experimental workflow.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of a formyl group onto the pyrazole scaffold, specifically at the C4 position, provides a versatile chemical handle for further molecular elaborations, making these compounds valuable intermediates in the synthesis of complex pharmaceutical agents. The Vilsmeier-Haack reaction stands out as a classic and efficient method for the formylation of electron-rich heterocyclic systems such as 1-methylpyrazole.^[1] This protocol outlines a two-step synthetic sequence commencing with the synthesis of 1-methylpyrazole followed by its regioselective formylation.

Experimental Protocols

Synthesis of 1-Methylpyrazole

This protocol describes the synthesis of 1-methylpyrazole from pyrazole using dimethyl carbonate as a methylating agent.[\[2\]](#)

Materials:

- Pyrazole
- Dimethyl carbonate
- Reaction vessel equipped with a stirrer, heating mantle, and distillation apparatus

Procedure:

- Into a reaction vessel, introduce 20.64 g (0.3 mol) of pyrazole and 4.5 g (0.05 mol) of dimethyl carbonate.[\[2\]](#)
- Heat the reaction mixture to 140°C with continuous stirring.
- Introduce dimethyl carbonate into the reactor at a flow rate of 60 mmol/h for 8 hours, maintaining the reaction temperature at 140°C.
- Continuously distill off the methanol produced during the reaction.
- After the addition of dimethyl carbonate is complete, allow the reaction mixture to cool to ambient temperature.
- The resulting product is 1-methylpyrazole, which can be purified further by distillation if required.

Expected Yield: A typical yield for this procedure is approximately 70%.[\[2\]](#)

Formylation of 1-Methylpyrazole via Vilsmeier-Haack Reaction

This protocol details the formylation of 1-methylpyrazole to afford **1-methyl-1H-pyrazole-4-carbaldehyde**. The procedure is adapted from established Vilsmeier-Haack formylation methods for substituted pyrazoles.[\[3\]](#)[\[4\]](#)

Materials:

- 1-Methylpyrazole
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl_3)
- Dichloromethane (DCM), anhydrous
- Crushed ice
- Saturated sodium bicarbonate solution
- Brine solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet

Procedure:**Step 1: Preparation of the Vilsmeier Reagent**

- In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (5.0 equivalents).
- Cool the flask to 0-5°C using an ice bath.
- Slowly add POCl_3 (2.0 equivalents) dropwise to the stirred DMF, ensuring the temperature is maintained below 10°C.[3]
- Stir the mixture at 0-5°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

Step 2: Formylation Reaction

- Dissolve 1-methylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM.

- Add the 1-methylpyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0-5°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80°C.[1]
- Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

- Once the reaction is complete, cool the mixture to room temperature.
- Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[5]
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[5]
- Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine (2 x 30 mL).
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield pure **1-methyl-1H-pyrazole-4-carbaldehyde**.

Expected Yield: Based on similar formylation reactions of substituted pyrazoles, the expected yield is in the range of 50-60%. [3]

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

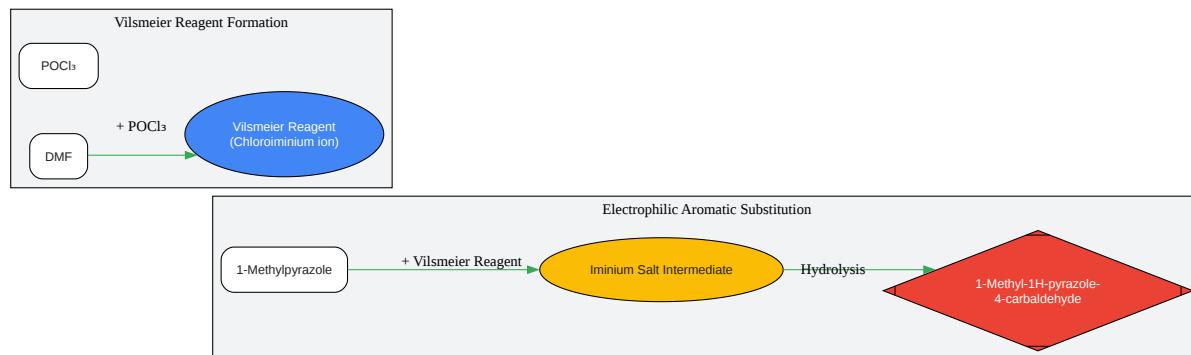
Compound Name	Molecular Formula	Molecular Weight (g/mol)	Appearance	Melting Point (°C)	Boiling Point (°C)
1-Methylpyrazole	C ₄ H ₆ N ₂	82.10	Colorless to pale yellow liquid	-	127-128
1-Methyl-1H-pyrazole-4-carbaldehyde	C ₅ H ₆ N ₂ O	110.11	Solid	29-34	60-62 (at 0.08 mmHg)

Table 2: Summary of Reaction Parameters and Yields

Reaction	Starting Material	Key Reagents	Temperature (°C)	Time (h)	Yield (%)
Synthesis of 1-Methylpyrazole	Pyrazole	Dimethyl carbonate	140	8	~70[2]
Formylation of 1-Methylpyrazole	1-Methylpyrazole	DMF, POCl ₃	70-80	4-6	50-60 (estimated)[3]

Mandatory Visualizations

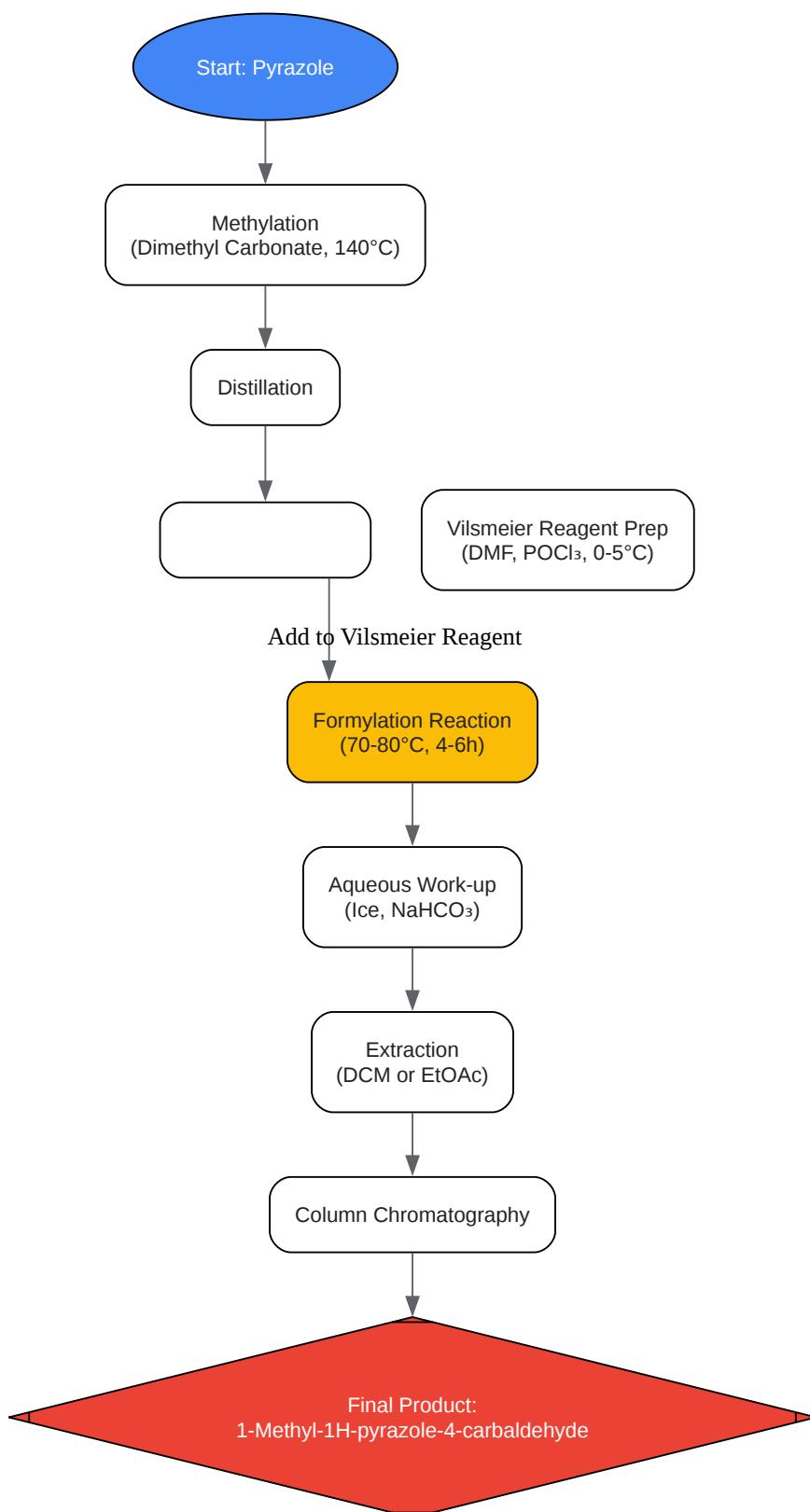
Signaling Pathway of the Vilsmeier-Haack Reaction



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Caption: Mechanism of the Vilsmeier-Haack formylation of 1-methylpyrazole.

Experimental Workflow for the Synthesis of 1-Methyl-1*H*-pyrazole-4-carbaldehyde

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Caption: Workflow for the two-step synthesis of **1-methyl-1H-pyrazole-4-carbaldehyde**.

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